2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a chemical compound categorized as a pyrazole derivative, which is notable for its diverse biological activities. Pyrazole derivatives are frequently explored in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This specific compound is recognized for its utility in drug development and various scientific applications .
The compound is classified under the chemical formula and has the CAS number 1452522-69-8. It is often sourced from chemical suppliers specializing in research chemicals, such as VWR and Matrix Scientific . In terms of classification, it falls under heterocyclic compounds containing nitrogen, specifically within the broader category of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms.
The synthesis of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride typically involves a multi-step process that integrates various organic synthesis techniques. A common synthetic route includes:
For industrial applications, large-scale reactors are utilized to manage these reactions effectively, where purification techniques such as crystallization or chromatography are employed to isolate the desired compound from by-products .
The molecular structure of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be represented as follows:
InChI=1S/C10H19N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H
The chemical reactivity of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be attributed to its functional groups. Key reactions include:
These reactions are fundamental in exploring the compound's potential biological activities and applications .
The mechanism of action for 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride involves interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that:
Understanding these mechanisms is crucial for elucidating the potential therapeutic applications of this compound .
The physical properties of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride include:
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 236.19 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties influence how the compound behaves under different conditions, impacting its application in research and industry .
The applications of 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride span several fields:
Its versatility makes it an important compound in both academic research and industrial applications .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: